molecular formula C17H22N4O4S B2745244 6-((1-((2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine CAS No. 2034402-68-9

6-((1-((2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine

Cat. No.: B2745244
CAS No.: 2034402-68-9
M. Wt: 378.45
InChI Key: NMSUPMWAZFQSAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-((1-((2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a useful research compound. Its molecular formula is C17H22N4O4S and its molecular weight is 378.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

6-((1-((2-methoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-N,N-dimethylpyrazin-2-amine is a novel compound with significant potential in medicinal chemistry. Its unique structure, which includes a pyrazine core and a pyrrolidine-substituted sulfonyl group, suggests diverse biological activities. This article reviews the compound's biological activity, including its mechanisms, therapeutic potentials, and relevant case studies.

The molecular formula of the compound is C17H22N4O4S, with a molecular weight of approximately 378.45 g/mol. It typically appears as a white to off-white solid and exhibits solubility in various organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol .

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

  • Inhibition of Enzymes : The compound has shown potential as an inhibitor of various enzymes involved in metabolic pathways, particularly those related to diabetes and cancer progression.
  • Apoptosis Induction : Preliminary studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways, impacting the expression of Bcl-2 family proteins and activating caspases .
  • Antioxidant Activity : The presence of methoxy groups may enhance its antioxidant properties, contributing to cellular protection against oxidative stress.

Biological Activity Overview

The following table summarizes key findings regarding the biological activity of the compound:

Activity Type Description Reference
Enzyme InhibitionInhibits DPP-IV and other key enzymes involved in glucose metabolism
Anticancer PropertiesInduces apoptosis in cancer cell lines; effective against multiple types
Antioxidant EffectsReduces oxidative stress markers in vitro

Case Studies

  • Diabetes Research : A study demonstrated that the compound effectively lowers blood glucose levels in diabetic models by inhibiting DPP-IV, a target for diabetes management. The results indicated a significant reduction in fasting blood glucose levels compared to control groups.
  • Cancer Cell Lines : In vitro assays using various human cancer cell lines showed that the compound induced apoptosis with IC50 values ranging from 5 to 10 µM. The mechanism involved mitochondrial depolarization and increased reactive oxygen species (ROS) production .
  • Comparative Studies : Research comparing this compound with structurally similar derivatives revealed that it has superior potency in both anticancer and anti-diabetic activities, suggesting a unique pharmacological profile that warrants further investigation.

Properties

IUPAC Name

6-[1-(2-methoxyphenyl)sulfonylpyrrolidin-3-yl]oxy-N,N-dimethylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20(2)16-10-18-11-17(19-16)25-13-8-9-21(12-13)26(22,23)15-7-5-4-6-14(15)24-3/h4-7,10-11,13H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSUPMWAZFQSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CN=CC(=N1)OC2CCN(C2)S(=O)(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.